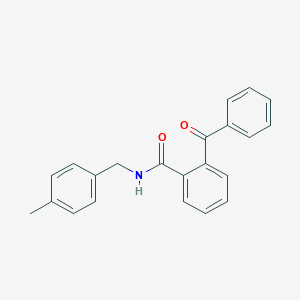

2-benzoyl-N-(4-methylbenzyl)benzamide

Description

2-Benzoyl-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a benzoyl group at the 2-position and a 4-methylbenzyl group attached to the nitrogen atom. Benzamides are typically synthesized via condensation reactions between acyl chlorides and amines or through hydrazide intermediates . Such compounds are often explored for biological activities, including enzyme inhibition (e.g., hyaluronidase, dihydrofolate reductase) and antimicrobial effects .

Properties

Molecular Formula |

C22H19NO2 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2-benzoyl-N-[(4-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C22H19NO2/c1-16-11-13-17(14-12-16)15-23-22(25)20-10-6-5-9-19(20)21(24)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,23,25) |

InChI Key |

FHZSICBWTIHXMM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-benzoyl-N-(4-methylbenzyl)benzamide with analogs differing in substituents, synthesis routes, and biological activities.

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-methylbenzyl group in the target compound likely enhances lipophilicity compared to the 4-methoxybenzyl analog (), which may reduce metabolic stability due to the electron-donating methoxy group .

Synthetic Efficiency :

- Hydrazide derivatives (e.g., compound 12 in ) exhibit lower yields (36%) compared to N-methylated analogs (84%), suggesting steric or electronic challenges in hydrazide formation .

- Ultrasound-assisted synthesis () reduces reaction times for similar benzamides by 50–70% compared to conventional reflux, though yields remain comparable .

Key Observations:

Enzyme Inhibition :

- Lipophilicity correlates with hyaluronidase inhibition (). The 4-methyl group in the target compound may enhance activity compared to polar substituents (e.g., methoxy) .

- Conversely, 4-methylbenzyl groups in DNA gyrase inhibitors () show weak activity, implying target-specific steric constraints .

Pharmacological Potential: Benzamide scaffolds (e.g., mGlu5 PAMs in ) demonstrate nanomolar potency, highlighting the versatility of benzamide backbones in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.